

Key physical characteristics of 1-Acetyl-5-bromo-1H-indol-3-yl acetate

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Compound of Interest

Compound Name: 1-Acetyl-5-bromo-1H-indol-3-yl
acetate

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An In-Depth Technical Guide to 1-Acetyl-5-bromo-1H-indol-3-yl acetate

This guide provides a comprehensive technical overview of **1-Acetyl-5-bromo-1H-indol-3-yl acetate**, a key intermediate in synthetic organic chemistry and a valuable tool in the development of novel therapeutic agents and diagnostic substrates. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering in-depth insights into its physical and chemical characteristics, synthesis, and applications.

Introduction: A Versatile Indole Derivative

1-Acetyl-5-bromo-1H-indol-3-yl acetate, also known by synonyms such as 5-Bromoindoxyl diacetate, is a halogenated and acetylated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The presence of a bromine atom at the 5-position and acetyl groups on both the indole nitrogen and the 3-hydroxyl group significantly influences the molecule's reactivity and potential for further functionalization. This strategic substitution makes it a valuable building block for creating more complex molecules, particularly in the synthesis of potential anti-cancer and antimicrobial agents.^{[1][2]} Furthermore, its structural similarity to other indoxyl esters suggests its potential utility as a chromogenic substrate for various enzymatic assays.

Physicochemical and Spectroscopic Characteristics

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key characteristics of **1-Acetyl-5-bromo-1H-indol-3-yl acetate** are summarized in the table below.

Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ BrNO ₃	[3][4]
Molecular Weight	296.12 g/mol	[3][4]
CAS Number	33588-54-4	[3][4]
Appearance	Light yellow or cream solid	[3]
Melting Point	125-128 °C	[3]
Boiling Point	395.7 °C at 760 mmHg	[3]
Density	1.54 g/cm ³	[3]
Solubility	Soluble in organic solvents.	
Flash Point	193.1 °C	[3]
XLogP3	2.3	[3]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of purity for any chemical compound. While detailed spectral data with assigned peaks are not readily available in public databases, the expected spectroscopic signatures can be inferred from the structure, and available mass spectrometry data provides key information.

Mass Spectrometry (Electron Ionization): The mass spectrum provides crucial information for confirming the molecular weight and elemental composition. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

- Key Fragments (m/z): 211, 213.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shift values require experimental determination, the expected ^1H and ^{13}C NMR spectra would show distinct signals corresponding to the aromatic protons of the indole ring, the two acetyl methyl groups, and the various quaternary carbons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring portion of the indole.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

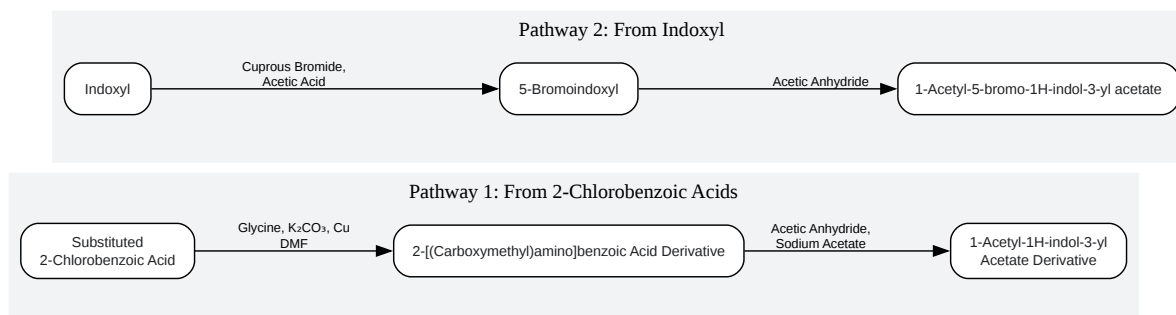
- Strong C=O stretching vibrations for the N-acetyl and O-acetyl carbonyl groups.
- C-N stretching vibrations within the indole ring.
- C-O stretching for the acetate group.
- Aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Reactivity

The synthesis of **1-Acetyl-5-bromo-1H-indol-3-yl acetate** can be approached through several routes, reflecting its utility as a synthetic intermediate. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways

Two primary synthetic strategies have been described for this class of compounds. The logical flow for these syntheses can be visualized as follows:



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Caption: Synthetic routes to 1-Acetyl-1H-indol-3-yl acetate derivatives.

Pathway 1: From 2-Chlorobenzoic Acids This is a versatile, multi-step synthesis that allows for the introduction of various substituents on the indole ring.[5]

- **Step 1: N-Alkylation:** A substituted 2-chlorobenzoic acid is condensed with glycine in the presence of a copper catalyst and a base like potassium carbonate in a solvent such as DMF. This step forms the corresponding 2-[(carboxymethyl)amino]benzoic acid derivative.
- **Step 2: Cyclodecarboxylation and Acetylation:** The intermediate from step 1 undergoes a Rössing cyclodecarboxylation reaction when heated at reflux with acetic anhydride and sodium acetate. This single step achieves the cyclization to form the indole ring, decarboxylation, and acetylation of both the indole nitrogen and the 3-hydroxyl group to yield the final product.[5]

Pathway 2: Direct Synthesis from Indoxyl A more direct, though less detailed in the literature, approach starts from indoxyl.

- **Step 1: Bromination:** Indoxyl is reacted with a brominating agent, such as cuprous bromide in acetic acid, to introduce the bromine atom at the 5-position.

- Step 2: Diacetylation: The resulting 5-bromoindoxyl is then treated with acetic anhydride to acetylate both the nitrogen and the hydroxyl group, affording **1-Acetyl-5-bromo-1H-indol-3-yl acetate**.

Experimental Protocol: General Procedure for Synthesis from 2-[(Carboxymethyl)amino]benzoic Acids

The following is a representative protocol for the synthesis of 1-acetyl-1H-indol-3-yl acetate derivatives, which can be adapted for the bromo-substituted target molecule.

- Reaction Setup: A mixture of the appropriate 2-[(carboxymethyl)amino]benzoic acid (8.36 mmol), acetic anhydride (12.8 mL), and dry sodium acetate (32.06 mmol) is placed in a round-bottom flask equipped with a reflux condenser.^[5]
- Reaction: The mixture is heated to reflux. The reaction progress can be monitored by observing the cessation of gas evolution.^[5]
- Work-up: While still hot, the reaction mixture is carefully poured into a beaker and allowed to cool to 0 °C overnight. The resulting precipitate is collected by filtration.^[5]
- Purification: The collected solid is then stirred in ice-cold water for 1 hour, re-collected by filtration, and dried under vacuum to yield the final product.^[5]

Applications in Research and Development

The utility of **1-Acetyl-5-bromo-1H-indol-3-yl acetate** stems from its identity as a functionalized indole, making it a valuable precursor in several areas of chemical and biological research.

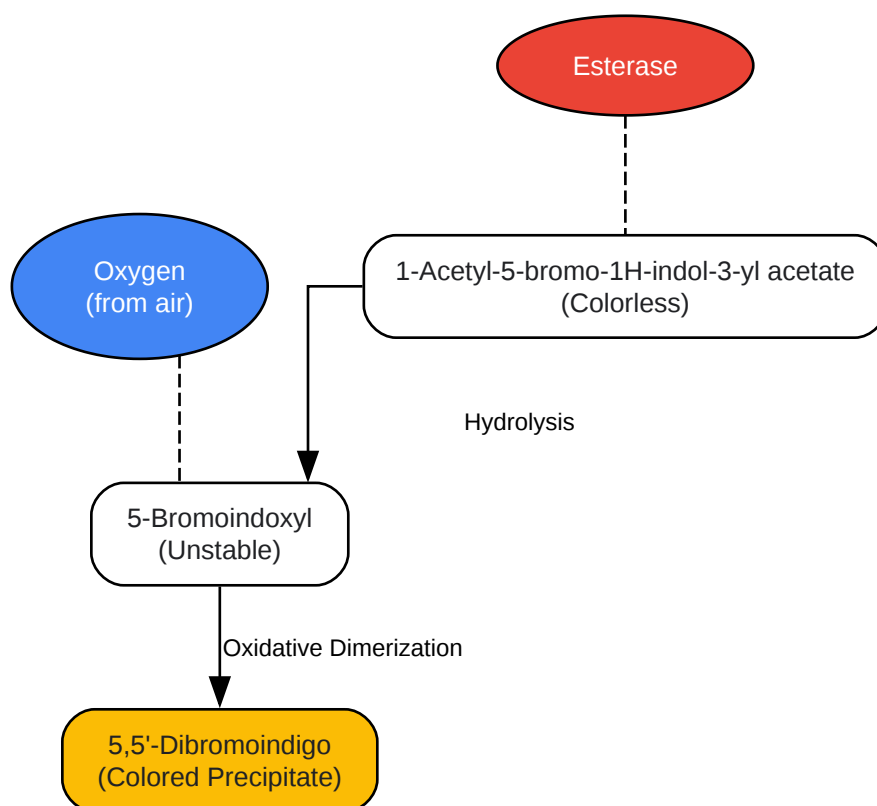
Intermediate in Medicinal Chemistry

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value.^{[1][2]} The presence of the bromine atom provides a handle for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The indole core itself is a key pharmacophore, and derivatives of this compound are investigated for a range of biological activities, including as anti-cancer agents.^{[1][2]}

Potential as a Chromogenic Substrate

Indoxyl acetates are a well-known class of chromogenic substrates for the detection of esterase activity. Upon enzymatic hydrolysis of the acetate group, the resulting indoxyl derivative can undergo oxidation to form a colored indigo dye. While specific applications of **1-Acetyl-5-bromo-1H-indol-3-yl acetate** in this context are not extensively documented, its structural features suggest it could be a substrate for certain esterases, with the bromo-substituent potentially modulating the color or properties of the resulting dye.

The general workflow for such an application can be visualized as follows:



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Caption: Proposed mechanism for the chromogenic detection of esterase activity.

Safety and Handling

For any chemical compound, adherence to appropriate safety protocols is paramount. The available safety data for **1-Acetyl-5-bromo-1H-indol-3-yl acetate** indicates that it should be handled with standard laboratory precautions.

- Safety Statement: S24/25: Avoid contact with skin and eyes.

It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-Acetyl-5-bromo-1H-indol-3-yl acetate is a chemical compound of significant interest to the scientific community, particularly those engaged in synthetic organic chemistry and drug discovery. Its well-defined physical properties, coupled with its versatile reactivity, make it a valuable building block for the creation of novel, complex molecules. While detailed spectroscopic data requires further dissemination, the established synthetic routes provide a clear pathway for its preparation. As research into indole-based therapeutics continues to expand, the importance of key intermediates like **1-Acetyl-5-bromo-1H-indol-3-yl acetate** is set to grow, paving the way for future innovations in medicine and biotechnology.

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